molecular formula C9H9N3O2 B8131642 Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B8131642
M. Wt: 191.19 g/mol
InChI Key: LHCMXKZCDBHMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS# 1638766-97-8) is a chemical building block based on the privileged pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, a core structure found in nucleotides and many bioactive molecules . This methyl ester derivative is designed for use in medicinal chemistry and drug discovery research, particularly in the synthesis of novel antitumor and antibacterial agents. The pyrrolo[2,3-d]pyrimidine core is a subject of significant interest in oncology research. It serves as a key scaffold in the design of potential inhibitors targeting various kinases and receptors . Recent studies highlight derivatives of this core for their promising antitumor activity , with some compounds demonstrating potent effects against colon cancer (HT-29), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines . Furthermore, the pyrrolo[2,3-d]pyrimidine skeleton shows great promise in antibacterial research. It is being investigated as a novel class of bacterial cell division inhibitors that target the essential FtsZ protein, a mechanism considered for overcoming antibiotic resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Xanthomonas oryzae (Xoo) . With a molecular formula of C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol , this compound is offered as a high-purity material to support robust and reproducible research outcomes. It is intended for use by qualified researchers in laboratory settings only. Intended Use & Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes all responsibility for product identity, purity, and safe handling.

Properties

IUPAC Name

methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-4-10-8(9(13)14-2)12-7(6)11-5/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCMXKZCDBHMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrrolopyrimidine Diols

Phosphorus oxychloride (POCl₃) in aromatic solvents (e.g., toluene) with tertiary amines (e.g., diisopropylethylamine) converts 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Optimized conditions (3 equiv POCl₃, 2 equiv base, 105°C, 16 hr) achieve >80% yield. This intermediate is critical for subsequent substitutions.

Iodination and Cross-Coupling

6-Iodo derivatives are synthesized via iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) in DMF. Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at position 6. For example, ethyl 2-(4-aminophenyl)acetate couples under PdCl₂(dppf) catalysis (60–80°C, K₂CO₃).

Functionalization at Position 6

Methyl Group Introduction

A methyl group at position 6 is introduced via:

  • Friedel-Crafts Alkylation : Reaction with methyl iodide or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃).

  • Cross-Coupling : Methylboronic acid under Pd-catalyzed conditions.
    Yields vary (50–75%) depending on steric and electronic factors.

Esterification at Position 2

Direct Esterification of Carboxylic Acid

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS: 1638771-08-0) is esterified using methanol and thionyl chloride (SOCl₂) or H₂SO₄ as catalysts. Typical conditions:

  • Reagents : Methanol (excess), SOCl₂ (1.2 equiv), 60°C, 6 hr.

  • Yield : 70–85% after recrystallization.

Protection-Deprotection Strategy

To avoid side reactions, the pyrrolopyrimidine nitrogen is protected (e.g., with tert-butoxycarbonyl (Boc)) before esterification. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

One-Pot Multistep Synthesis

Recent methods consolidate steps for efficiency:

  • Core Formation : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol → 2,4-dichloro derivative.

  • Methylation : Selective methyl group introduction at position 6 using MeMgBr.

  • Carboxylation : CO₂ insertion under palladium catalysis to form 2-carboxylic acid.

  • Esterification : In situ reaction with methanol.
    Overall Yield : 40–55%.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Reference
Stepwise FunctionalizationChlorination → Methylation → Esterification60–75%Moderate
One-Pot SynthesisIntegrated core formation and modifications40–55%High
Cross-Coupling ApproachSuzuki-Miyaura for methyl introduction50–65%Moderate

Challenges and Optimization

  • Regioselectivity : Competing reactions at N-7 and C-6 require careful control of reaction conditions (e.g., temperature, catalyst loading).

  • Purification : Silica gel chromatography is common, but recrystallization (e.g., using ethanol/water) improves purity.

  • Scale-Up : Microwave-assisted reactions reduce time (e.g., 150°C, 15 min for Suzuki coupling) .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry

Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Reaction Type Reagents Products
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols or amines
SubstitutionHalogenated derivativesSubstituted pyrrolopyrimidines

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies. Kinases play crucial roles in cell signaling pathways; thus, inhibiting them can disrupt processes such as cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific kinases effectively.

Medicine

The compound shows promise in anticancer research. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways. Its mechanism of action involves binding to the active sites of kinases, thereby blocking the phosphorylation processes essential for tumor growth.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows it to be incorporated into various polymer matrices or nanomaterials for enhanced performance in electronic devices.

Case Studies

Several case studies highlight the applications of this compound:

  • Kinase Inhibition Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell proliferation. The results indicated a significant reduction in cell viability at low micromolar concentrations.
  • Synthesis of Derivatives : Researchers synthesized various derivatives of this compound to explore their biological activities. Some derivatives exhibited enhanced potency against targeted kinases compared to the parent compound.
  • Material Science Application : In material science research, this compound was incorporated into polymer films to improve their electrical conductivity and mechanical properties. The resulting materials showed potential for use in flexible electronics.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate -COOCH₃ (C2), -CH₃ (C6) C₉H₉N₃O₂ 191.19 Precursor for kinase inhibitors
PP-13 (Ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl) benzoate) -C₆H₅CH₂NH (C4), -CH₃ (C6), -COOC₂H₅ (ester) C₂₉H₂₉N₅O₂ 487.58 Cytotoxic agent in NSCLC cells
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate -Br (C5), -COOCH₃ (C2) C₈H₆BrN₃O₂ 256.06 Halogenated intermediate for cross-coupling
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde -CHO (C2), -CH₃ (C6) C₈H₇N₃O 161.16 Aldehyde group for nucleophilic additions
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate -Cl (C4), -C₂H₅ (C2), -OH (C5), -COOC₂H₅ (C6) C₁₂H₁₄ClN₃O₃ 283.71 Chlorinated analog with potential bioactivity
Pyrrolo-dC (6-Methyl-3-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidin-2-one) Deoxyribose moiety (C3), -CH₃ (C6) C₁₂H₁₄N₃O₄ 273.26 Nucleoside analog for DNA studies

Physicochemical Properties

  • Reactivity : The carbaldehyde derivative () is reactive toward nucleophiles, enabling Schiff base formation or condensation reactions . Chlorinated analogs () are often intermediates in medicinal chemistry due to their versatility in substitution reactions.

Biological Activity

Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential applications in cancer therapy.

Chemical Structure and Properties

  • Chemical Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1638766-97-8
  • IUPAC Name : this compound

The compound features a fused pyrrole and pyrimidine ring structure, which is characteristic of the pyrrolopyrimidine family. This unique configuration contributes to its biological activity and interaction with various molecular targets.

This compound primarily functions as an enzyme inhibitor , particularly targeting kinases. The compound binds to the active sites of specific kinases, blocking the phosphorylation of target proteins involved in critical signaling pathways that regulate cell proliferation and survival. This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells.

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects against various kinases:

Kinase TargetIC50 (µM)Reference
CDK20.78
TRKA0.98
CSF1R<0.01

These values suggest significant potency in inhibiting key enzymes involved in cancer progression.

2. Cytotoxic Effects

In vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Reference
RFX 393 (Renal Carcinoma)11.70
Other Cancer LinesVaries

The compound showed moderate cytotoxicity against renal carcinoma cells, indicating its potential as a therapeutic agent in oncology.

3. Cell Cycle Arrest and Apoptosis

Further investigations revealed that treatment with this compound leads to cell cycle arrest at the G0–G1 phase, with significant reductions in S and G2/M phases:

PhaseControl (%)Treated (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

These findings suggest that the compound effectively induces apoptosis by disrupting normal cell cycle progression.

Case Studies

A series of studies have evaluated the biological activity of this compound:

  • Study on Renal Carcinoma : This study focused on the compound's efficacy against RFX 393 cells, showing a notable IC50 value of 11.70 µM compared to standard chemotherapy agents.
  • Kinase Inhibition Studies : Various derivatives were synthesized and tested for their kinase inhibition capabilities, revealing structure-activity relationships that enhance potency against CDK2 and TRKA.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-component reactions or stepwise functionalization. For example:

  • Condensation reactions : Use acetylacetic ester derivatives with substituted amines under reflux conditions in ethanol (e.g., NaOH-mediated condensation for pyrrolo-pyrimidine core formation) .
  • Methylation : Introduce methyl groups using methyl iodide (MeI) in the presence of a base like Cs₂CO₃, as demonstrated for analogous pyrrolo[2,3-d]pyrimidine derivatives .
  • Esterification : Carboxylate groups can be introduced via nucleophilic substitution or ester exchange reactions.
    • Optimization : Monitor reaction progress via TLC, adjust stoichiometry of methylating agents, and optimize solvent polarity (e.g., N-methyl-2-pyrrolidone for improved solubility) .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Answer :

  • NMR : The ester methyl group typically appears as a singlet at δ ~3.8–4.0 ppm, while the 6-methyl group resonates at δ ~2.5–3.0 ppm. Aromatic protons in the pyrrolo-pyrimidine core show splitting patterns between δ 7.0–8.5 ppm .
  • IR : Ester carbonyl (C=O) stretches appear near 1700–1750 cm⁻¹, and N–H stretches (if present) near 3200–3400 cm⁻¹ .
  • X-ray crystallography : Use SHELX programs for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural determination of pyrrolo[2,3-d]pyrimidine derivatives?

  • Answer :

  • Disorder handling : Identify disordered atoms (e.g., methyl groups) using PART instructions in SHELXL .
  • Hydrogen bonding analysis : Apply graph-set analysis to validate intermolecular interactions (e.g., N–H···O or C–H···Cl bonds) and confirm tautomeric forms .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How do substituents on the pyrrolo[2,3-d]pyrimidine scaffold influence kinase inhibition, and what computational methods predict these effects?

  • Answer :

  • Substituent effects : The 6-methyl group enhances steric bulk, potentially improving selectivity for ATP-binding pockets, while the 2-carboxylate ester modulates solubility and hydrogen-bonding capacity .
  • Computational validation :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases like JAK1 .
  • QSAR : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with IC₅₀ values .

Q. How can multi-component reactions (MCRs) be optimized to synthesize pyrrolo[2,3-d]pyrimidine derivatives with diverse substituents?

  • Answer :

  • Reagent selection : Combine aldehydes, cyanacetamide, and aryl ketones in ethanol/HCl to form the pyrrole ring, followed by cyclization under reflux .
  • Yield optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 2 hours vs. 24 hours conventional) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water .

Methodological Challenges and Solutions

Q. What analytical approaches differentiate tautomeric forms of 7H-pyrrolo[2,3-d]pyrimidine derivatives in solution?

  • Answer :

  • Variable-temperature NMR : Monitor chemical shift changes of NH protons (e.g., 7H tautomer vs. 9H) .
  • Isotopic labeling : Use deuterated solvents (DMSO-d₆) to track exchangeable protons .
  • DFT calculations : Compare theoretical and experimental NMR shifts to identify dominant tautomers .

Q. How can conflicting biological activity data for pyrrolo[2,3-d]pyrimidine analogs be reconciled?

  • Answer :

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentrations in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.